Ethyl 2-(3-(tosyloxy)propoxy)acetate
Description
Ethyl 2-(3-(tosyloxy)propoxy)acetate (CAS: 928628-81-3) is an ether-based compound featuring a tosyloxy (p-toluenesulfonyloxy) group attached to a propoxy chain and an ethyl ester moiety. This compound is notable for its dual utility in organic synthesis and pharmaceutical research. For instance, it serves as a key intermediate in the development of androgen receptor degraders, as demonstrated by Arvinas Operations, Inc. . Synthetically, it is prepared via tosylation using silver oxide (Ag₂O) and tosyl chloride (TsCl) in the presence of potassium iodide (KI), though this method yields only 31% for the propoxy derivative, significantly lower than its ethoxy counterparts .
Properties
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)sulfonyloxypropoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6S/c1-3-19-14(15)11-18-9-4-10-20-21(16,17)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLTPSDBJLDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate typically involves the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenol with chlorosulfonic acid.
Formation of 3-(4-methylphenylsulfonyl)oxypropyl bromide: The 4-methylphenylsulfonyl chloride is then reacted with 3-bromopropanol in the presence of a base such as pyridine.
Esterification: Finally, the 3-(4-methylphenylsulfonyl)oxypropyl bromide is reacted with ethyl acetate in the presence of a base like sodium ethoxide to form ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(tosyloxy)propoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonyl thiocyanates.
Hydrolysis: Ethyl acetate and 3-(4-methylphenylsulfonyl)propanoic acid.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially forming sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-(3-(tosyloxy)propoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl (3-{[(4-methylphenyl)sulfonyl]oxy}propoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function.
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 2-(3-(tosyloxy)propoxy)acetate include variations in chain length, ester groups, and tosyloxy positioning. Below is a detailed analysis:
Key Observations:
Yield Trends :
- The propoxy derivative (31% yield) underperforms compared to the ethoxy analog (63%) in tosylation reactions, likely due to steric hindrance from the longer propoxy chain .
- The butoxy derivative (AF) achieves a 93% yield under basic hydrolysis conditions, suggesting that reaction methodology (e.g., hydrolysis vs. tosylation) significantly impacts efficiency .
Structural Impact on Reactivity :
- Chain Length : Longer chains (e.g., butoxy in AF) may enhance stability during hydrolysis but hinder tosylation due to increased steric bulk.
- Ester Group : Tert-butyl esters (e.g., L-8) likely offer improved hydrolytic stability over ethyl esters, though synthetic details are scarce .
Application-Specific Differences
- Medicinal Chemistry : this compound is explicitly cited in androgen receptor degradation strategies, highlighting its role in targeted protein degradation (TPD) .
- Industrial Use : CymitQuimica markets ethers like this compound as solvents or intermediates for organic synthesis .
- Research Intermediates : AF and TOE@SNAP3 are primarily utilized in academic or industrial research, with AF yielding high-purity intermediates for further functionalization .
Commercial Availability
This compound is supplied by at least two vendors (per ), indicating its commercial relevance despite synthesis challenges. In contrast, analogs like L-8 and TOE@SNAP3 are less accessible, likely restricted to specialized research contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
